molecular formula C22H21FO4 B1666018 5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid CAS No. 849727-81-7

5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid

Cat. No. B1666018
CAS RN: 849727-81-7
M. Wt: 368.4 g/mol
InChI Key: MPLLLQUZNJSVTK-UHFFFAOYSA-N
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Description

This compound, also known as AMPK Activator or D942, is a small molecule that modulates the biological activity of AMPK . It is primarily used for Activators/Inducers applications .


Molecular Structure Analysis

The molecular formula of this compound is C22H21FO4 . Its structure includes a furan-2-carboxylic acid group attached to a 4-fluorophenyl group via an ethoxy bridge . The InChI representation of the molecule is InChI=1S/C22H21FO4/c23-18-8-4-17 (5-9-18)14-15-26-19-10-6-16 (7-11-19)2-1-3-20-12-13-21 (27-20)22 (24)25/h4-13H,1-3,14-15H2, (H,24,25) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 368.4 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 9 . The topological polar surface area is 59.7 Ų .

Scientific Research Applications

AMPK Activator, known as D942, has several scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Enhancing Desiccation Tolerance in Tardigrades

D942 has been identified as a chemical that can increase the desiccation tolerance of an anhydrobiotic tardigrade. This application is significant for understanding the mechanisms of stress tolerance in extremophile organisms .

Autophagy Induction in Cardiomyocytes

Research indicates that D942, along with curcumin, can induce autophagy in cardiomyocytes. This is achieved through activating the AMPK pathway or inhibiting mTOR signaling, which is crucial for cellular homeostasis and heart health .

Inhibition of Mitochondrial Complex I

D942 is known to partially inhibit the mitochondrial complex I. This action is relevant in the context of metabolic studies and understanding the cellular energy dynamics .

properties

IUPAC Name

5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLLQUZNJSVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587888
Record name 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid

CAS RN

849727-81-7
Record name 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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